molecular formula C7H10N2O2 B13836851 1-Piperidinecarboxaldehyde, 4-isocyanato-

1-Piperidinecarboxaldehyde, 4-isocyanato-

Cat. No.: B13836851
M. Wt: 154.17 g/mol
InChI Key: QKXYTWOASKCPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isocyanatopiperidine-1-carbaldehyde is a chemical compound with the molecular formula C7H10N2O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both an isocyanate and an aldehyde functional group

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

4-isocyanatopiperidine-1-carbaldehyde

InChI

InChI=1S/C7H10N2O2/c10-5-8-7-1-3-9(6-11)4-2-7/h6-7H,1-4H2

InChI Key

QKXYTWOASKCPPY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N=C=O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanatopiperidine-1-carbaldehyde typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the isocyanate and aldehyde groups. One common method is the reaction of piperidine-1-carbaldehyde with phosgene to form the isocyanate derivative. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 4-Isocyanatopiperidine-1-carbaldehyde may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Isocyanatopiperidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions to form ureas and carbamates.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the isocyanate group under mild conditions.

Major Products Formed:

    Oxidation: 4-Isocyanatopiperidine-1-carboxylic acid.

    Reduction: 4-Isocyanatopiperidine-1-methanol.

    Substitution: Urea and carbamate derivatives.

Scientific Research Applications

4-Isocyanatopiperidine-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used to modify biomolecules for studying protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Isocyanatopiperidine-1-carbaldehyde involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophiles, such as amines and thiols, leading to the formation of stable adducts. The aldehyde group can participate in various condensation reactions, forming Schiff bases and other derivatives. These reactions can modulate the activity of target molecules and pathways in biological systems.

Comparison with Similar Compounds

    Piperidine-1-carbaldehyde: Lacks the isocyanate group, making it less reactive in certain nucleophilic substitution reactions.

    4-Isocyanatopiperidine: Lacks the aldehyde group, limiting its use in condensation reactions.

    4-Formylpiperidine: Contains only the aldehyde group, making it less versatile in forming urea and carbamate derivatives.

Uniqueness: 4-Isocyanatopiperidine-1-carbaldehyde is unique due to the presence of both isocyanate and aldehyde functional groups, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.